molecular formula C21H19ClN6O3S B15112296 2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one

2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one

Cat. No.: B15112296
M. Wt: 470.9 g/mol
InChI Key: LDLRPHILBULWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazin-3(2H)-one core substituted at position 2 with a 1H-benzimidazol-2-yl group, at position 4 with chlorine, and at position 5 with a 4-(phenylsulfonyl)piperazinyl moiety. The benzimidazole ring contributes to aromatic stacking interactions, while the phenylsulfonyl-piperazine group enhances solubility and modulates electronic properties. Its molecular formula is C₂₀H₁₆ClN₅O₃S (CAS: 565192-19-0, as per ), with a molecular weight of 450.89 g/mol.

Properties

Molecular Formula

C21H19ClN6O3S

Molecular Weight

470.9 g/mol

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-(1H-benzimidazol-2-yl)-4-chloropyridazin-3-one

InChI

InChI=1S/C21H19ClN6O3S/c22-19-18(14-23-28(20(19)29)21-24-16-8-4-5-9-17(16)25-21)26-10-12-27(13-11-26)32(30,31)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,24,25)

InChI Key

LDLRPHILBULWOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4N3)Cl)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The resulting benzimidazole derivative is then further reacted with other intermediates to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(1H-Benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may act as a protein kinase inhibitor, topoisomerase inhibitor, or other types of enzyme inhibitors .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Compound Name Core Structure Key Substituents Inferred Properties References
Target Compound
2-(1H-Benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one
Pyridazinone - Benzimidazole at C2
- Cl at C4
- 4-(Phenylsulfonyl)piperazine at C5
High polarity due to sulfonyl group; potential for strong receptor binding via benzimidazole
Compound 49
2-(Tert-butyl)-4-chloro-5-((4-(1,3-difluoro-2-(fluoromethyl)propan-2-yl)benzyl)thio)pyridazin-3(2H)-one
Pyridazinone - Tert-butyl at C2
- Benzylthioether with fluorinated alkyl at C5
Increased lipophilicity from tert-butyl and fluorinated groups; sulfur may reduce metabolic stability
4-Chloro-5-(3-oxo-4-(2-(trifluoromethyl)benzyl)piperazin-1-yl)pyridazin-3(2H)-one Pyridazinone - Trifluoromethylbenzyl-piperazine at C5 Enhanced electron-withdrawing effects from CF₃; improved membrane permeability
Evifacotrep (WHO-listed)
4-Chloro-5-{4-[4-fluoro-2-(trifluoromethyl)phenoxy]-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl}pyridazin-3(2H)-one
Pyridazinone fused with pyrido-pyrimidine - Pyrido-pyrimidine at C5
- Fluoro-trifluoromethylphenoxy
Extended π-system for DNA intercalation; fluorine enhances bioavailability
(R)-4-Chloro-5-(3-((4-(piperazin-1-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)pyridazin-3(2H)-one Pyridazinone - Piperazine-linked pyrrolidin-3-yloxy at C5 Conformational flexibility from pyrrolidine; sulfonamide group (in derivatives) for selectivity
4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)pyridazin-3(2H)-one Pyridazinone - Methylphenyl at C2
- Methylhydrazino at C5
Hydrazine moiety increases reactivity but raises toxicity concerns

Key Comparative Insights

Electron-Withdrawing Groups: The target compound’s phenylsulfonyl group () provides stronger electron withdrawal than the trifluoromethylbenzyl group in . This may enhance stability and hydrogen-bonding capacity .

Heterocyclic Modifications :

  • The pyrido-pyrimidine extension in Evifacotrep () introduces a fused ring system, likely improving intercalation with biomacromolecules compared to the target compound’s benzimidazole .
  • The pyrrolidin-3-yloxy group in adds stereochemical complexity, which could influence binding kinetics in chiral environments .

Pharmacophore Implications: The methylhydrazino group in introduces nucleophilic reactivity, which may confer cytotoxicity but limit therapeutic utility compared to the target compound’s sulfonyl-piperazine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.